molecular formula C11H15NO2 B056745 Propan-2-yl 4-(methylamino)benzoate CAS No. 121506-07-8

Propan-2-yl 4-(methylamino)benzoate

Cat. No.: B056745
CAS No.: 121506-07-8
M. Wt: 193.24 g/mol
InChI Key: BPHDRMPGYWHNSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 4-(methylamino)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester functional group, where the benzoic acid moiety is esterified with propan-2-yl alcohol and substituted with a methylamino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The synthesis of propan-2-yl 4-(methylamino)benzoate can be achieved through the esterification of 4-(methylamino)benzoic acid with propan-2-yl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.

    Amidation Reaction: Another synthetic route involves the amidation of 4-nitrobenzoic acid followed by reduction to form 4-(methylamino)benzoic acid, which is then esterified with propan-2-yl alcohol.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propan-2-yl 4-(methylamino)benzoate can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding N-oxide derivatives.

    Reduction: The nitro group in precursor compounds can be reduced to form the methylamino group in this compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Chemistry: Propan-2-yl 4-(methylamino)benzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in certain formulations.

Mechanism of Action

The mechanism of action of propan-2-yl 4-(methylamino)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

    Propan-2-yl 2-(methylamino)benzoate: Similar in structure but with the methylamino group at the ortho position.

    Propan-2-yl 3-(methylamino)benzoate: Similar in structure but with the methylamino group at the meta position.

    Ethyl 4-(methylamino)benzoate: Similar ester but with ethyl alcohol instead of propan-2-yl alcohol.

Uniqueness: Propan-2-yl 4-(methylamino)benzoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The para substitution of the methylamino group can result in different pharmacological properties compared to its ortho and meta counterparts.

Properties

IUPAC Name

propan-2-yl 4-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)14-11(13)9-4-6-10(12-3)7-5-9/h4-8,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHDRMPGYWHNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483589
Record name Propan-2-yl 4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121506-07-8
Record name Propan-2-yl 4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.